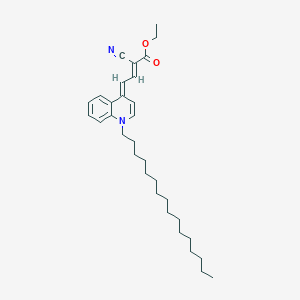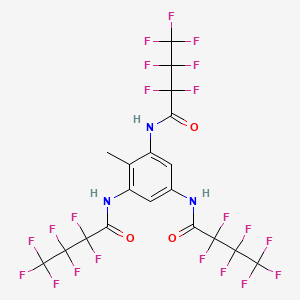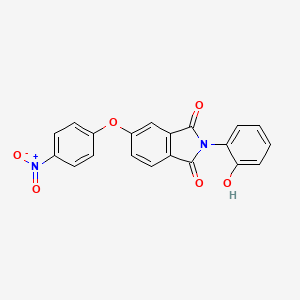
ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is a complex organic compound with a unique structure that includes a quinoline moiety, a cyano group, and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with an appropriate aldehyde, followed by the addition of a cyano group and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties, such as liquid crystals or organic semiconductors.
作用機序
The mechanism of action of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antibacterial effects. The cyano group can participate in various biochemical reactions, while the long alkyl chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
類似化合物との比較
Similar Compounds
- Ethyl (2E,4E)-2-cyano-4-(1-octadecyl-4(1H)-quinolinylidene)-2-butenoate
- Ethyl (2E,4E)-2-cyano-4-(1-dodecyl-4(1H)-quinolinylidene)-2-butenoate
Uniqueness
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C32H46N2O2 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC名 |
ethyl (E,4E)-2-cyano-4-(1-hexadecylquinolin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C32H46N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-26-24-28(30-20-17-18-21-31(30)34)22-23-29(27-33)32(35)36-4-2/h17-18,20-24,26H,3-16,19,25H2,1-2H3/b28-22+,29-23+ |
InChIキー |
WQJMOIBRHOOROL-UFSUQUSASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(/C#N)\C(=O)OCC)/C2=CC=CC=C21 |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C(=O)OCC)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558236.png)
![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558249.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558270.png)
![4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558271.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
![2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558280.png)
![4-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11558285.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11558291.png)


